tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, an oxazole ring, and a tert-butyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the oxazole moiety. The tert-butyl ester group is then added to protect the carboxylate functionality during subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse products .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various high-value products .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate stands out due to the presence of both the azetidine and oxazole rings, which confer unique reactivity and biological activity.
Properties
CAS No. |
2680541-75-5 |
---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.